

# "2-(3-Aminophenyl)acetamide" molecular structure and formula

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## Compound of Interest

Compound Name: 2-(3-Aminophenyl)acetamide

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## An In-depth Technical Guide to 2-(3-Aminophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

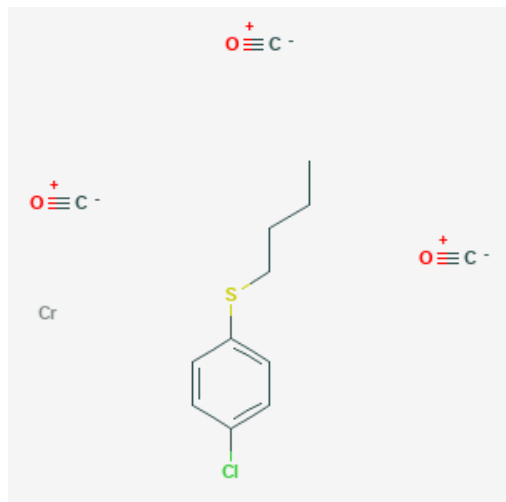
**2-(3-Aminophenyl)acetamide** is an organic compound featuring a phenyl ring substituted with both an amino group and an acetamido-methyl group. As a positional isomer of the more commonly cited N-(3-aminophenyl)acetamide, this molecule holds potential as a building block in medicinal chemistry and materials science. Its structural motifs, a primary aromatic amine and a primary amide, offer versatile handles for chemical modification, making it a candidate for the synthesis of more complex molecules with potential biological activity. This guide provides a summary of its molecular structure, formula, and physicochemical properties, alongside a plausible synthetic approach and a general experimental workflow for its characterization.

### Molecular Structure and Formula

The molecular structure of **2-(3-Aminophenyl)acetamide** consists of an acetamide group attached to a methylene bridge, which is in turn bonded to a benzene ring at position 1. A primary amine group is substituted at position 3 of the phenyl ring.

Chemical Formula:  $C_8H_{10}N_2O$

## Molecular Structure:



SMILES: CC(=O)N(CC)C1=CC=CC(Cl)=C1 InChI: InChI=1S/C8H10N2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)

## Physicochemical Properties

Experimental data for **2-(3-Aminophenyl)acetamide** is limited. The following table summarizes key physicochemical properties, including data for the related isomer, N-(3-aminophenyl)acetamide, for comparative purposes.

Property	Value (2-(3-Aminophenyl)acetamide)	Value (N-(3-aminophenyl)acetamide)
Molecular Weight	150.18 g/mol [1]	150.18 g/mol [2]
CAS Number	129743-47-1[1]	102-28-3[2]
Appearance	Not specified (likely a solid)	Gray solid[2]
Melting Point	Not experimentally determined	86-88 °C[2][3]
Boiling Point	Not experimentally determined	271.72 °C (rough estimate)[3]
Solubility	Not experimentally determined	Soluble in water (1-5 g/100 mL at 24°C)[2]
Topological Polar Surface Area (TPSA)	69.11 Å <sup>2</sup> (Predicted)[1]	55.1 Å <sup>2</sup> (Predicted)
logP	0.2966 (Predicted)[1]	Not specified

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-(3-Aminophenyl)acetamide** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies. One common approach would be the reduction of the corresponding nitro compound, 2-(3-nitrophenyl)acetamide.

## Proposed Synthesis: Reduction of 2-(3-Nitrophenyl)acetamide

This two-step synthesis involves the preparation of the nitro-intermediate followed by its reduction to the desired amine.

### Step 1: Synthesis of 2-(3-Nitrophenyl)acetamide

This step can be achieved by the amidation of 3-nitrophenylacetic acid.

- Materials: 3-nitrophenylacetic acid, thionyl chloride (SOCl<sub>2</sub>), or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), ammonia solution, and an appropriate solvent (e.g.,

dichloromethane, THF).

- Procedure (via acid chloride):
  - 3-nitrophenylacetic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of DMF, to form 3-nitrophenylacetyl chloride. The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation.
  - The crude 3-nitrophenylacetyl chloride is then dissolved in a suitable aprotic solvent and slowly added to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.
  - The resulting precipitate of 2-(3-nitrophenyl)acetamide is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.

## Step 2: Reduction of 2-(3-Nitrophenyl)acetamide to **2-(3-Aminophenyl)acetamide**

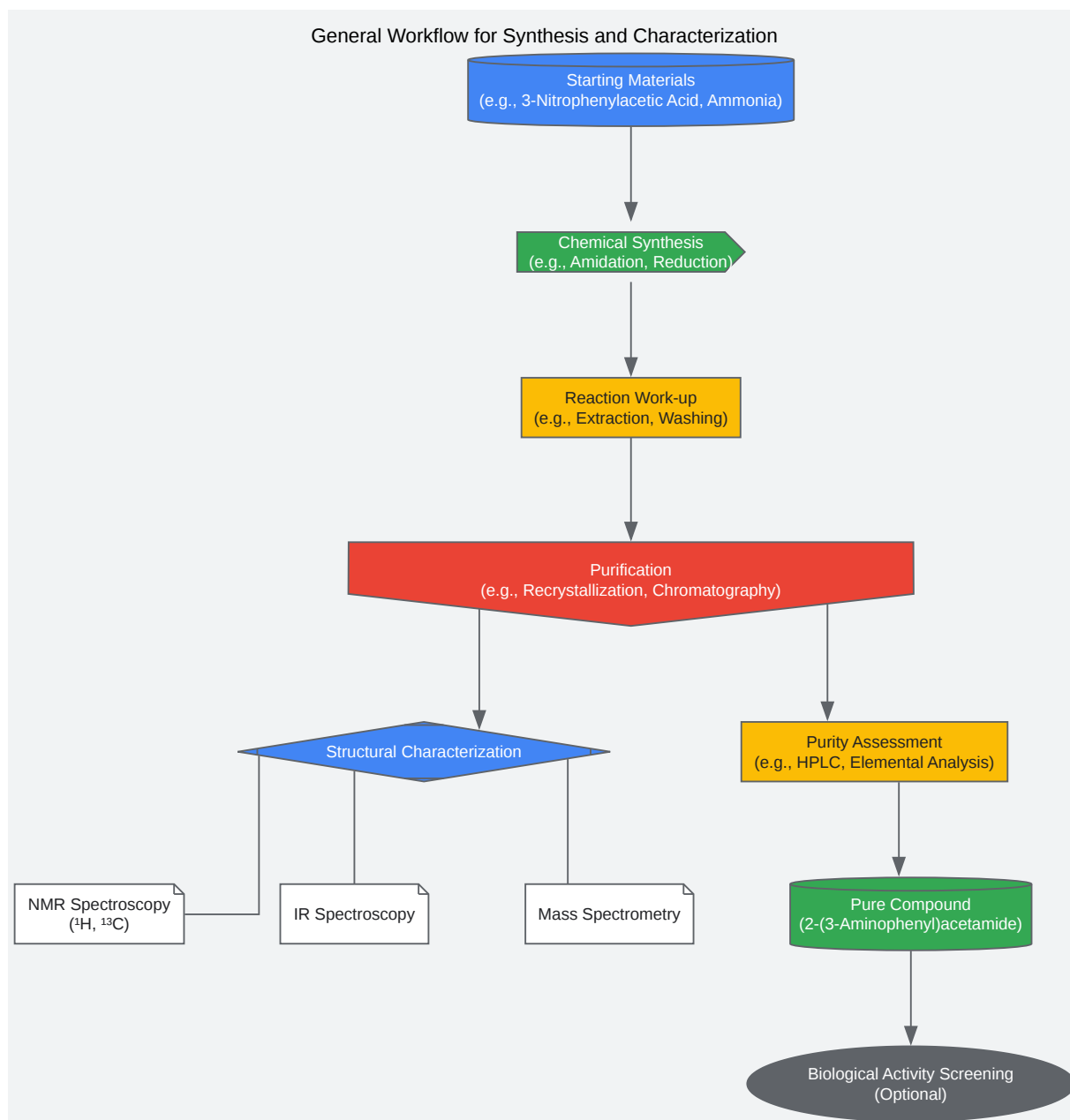
The nitro group can be reduced to a primary amine using various reducing agents.

- Materials: 2-(3-nitrophenyl)acetamide, a reducing agent (e.g., tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) in ethanol, or catalytic hydrogenation with  $\text{H}_2$  gas and a catalyst like Pd/C), hydrochloric acid, sodium hydroxide.
- Procedure (using  $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ):
  - 2-(3-nitrophenyl)acetamide is dissolved in ethanol.
  - An excess of tin(II) chloride dihydrate is added, and the mixture is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
  - After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
  - The residue is treated with a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free amine.

- The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield **2-(3-aminophenyl)acetamide**. Further purification can be achieved by column chromatography or recrystallization.

## Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a small organic molecule like **2-(3-Aminophenyl)acetamide**.



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Caption: A generalized workflow for the synthesis and characterization of a small molecule.

## Conclusion

**2-(3-Aminophenyl)acetamide** represents a potentially valuable, yet under-explored, chemical entity. While specific experimental data remains scarce, its structural similarity to other aminophenylacetamide isomers suggests it could serve as a versatile intermediate in the development of novel pharmaceuticals and functional materials. The proposed synthetic route and general characterization workflow provide a solid foundation for researchers interested in exploring the properties and applications of this compound. Further investigation is warranted to fully elucidate its physicochemical characteristics and biological potential.

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